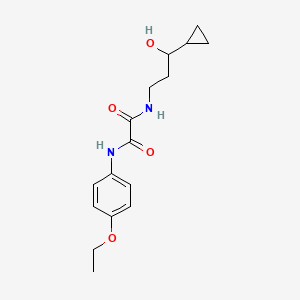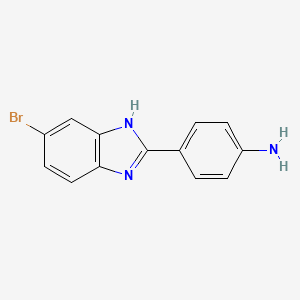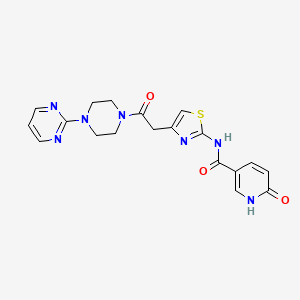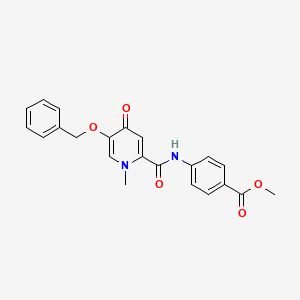
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide
カタログ番号 B2920489
CAS番号:
1396876-54-2
分子量: 306.362
InChIキー: YLINPZHFBZXYNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I that has shown promising results in preclinical studies as a potential anticancer agent.
科学的研究の応用
Synthesis and Structural Insights
- Cyclopropane Derivatives Synthesis : Research has focused on the synthesis of cyclopropane derivatives, noting their potential in various scientific applications, including the study of their structural and electronic properties. For example, the synthesis of cyclopropene analogues of ceramide, which are analogues to the general structure of oxalamide compounds, has been explored for their effects on dihydroceramide desaturase, a key enzyme in sphingolipid metabolism (Triola et al., 2003). This research highlights the synthetic routes and the biological implications of cyclopropyl-containing compounds.
Biological Activity and Applications
- Antimicrobial and Antioxidant Activities : Compounds with cyclopropane rings, which share structural similarities with the specified oxalamide, have been investigated for their antimicrobial and antioxidant properties. For instance, synthesis efforts towards lignan conjugates via cyclopropanation have led to compounds demonstrating significant antimicrobial and antioxidant activities (Raghavendra et al., 2016). This indicates the potential of such structural motifs in developing new therapeutic agents.
Mechanistic Studies and Chemical Properties
- Cyclopropyl Group Dynamics : Studies on the N-dealkylation of N-cyclopropylamines by enzymes like horseradish peroxidase reveal insights into the fate of the cyclopropyl group, shedding light on the metabolic pathways and reactivity of such compounds (Shaffer et al., 2001). Understanding these mechanisms is crucial for the development of drugs and chemicals featuring cyclopropane motifs, offering a basis for predicting the behavior of more complex derivatives like the specified oxalamide.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-22-13-7-5-12(6-8-13)18-16(21)15(20)17-10-9-14(19)11-3-4-11/h5-8,11,14,19H,2-4,9-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINPZHFBZXYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Cyclopropyl-benzenesulfonyl chloride
958651-12-2
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline
519042-70-7


![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)


![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)

![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)
![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)
![3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2920423.png)


![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2920427.png)
